molecular formula C21H32O2Sn B1473362 7-Tributylstannylchromen-2-one CAS No. 2098953-30-9

7-Tributylstannylchromen-2-one

Cat. No. B1473362
M. Wt: 435.2 g/mol
InChI Key: DYZNRWPXRIFIGW-UHFFFAOYSA-N
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Description

7-Tributylstannylchromen-2-one is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular weight of 435.19 and its IUPAC name is 7-(tributylstannyl)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of 7-Tributylstannylchromen-2-one is represented by the formula C21H32O2Sn. The InChI code for this compound is 1S/C9H5O2.3C4H9.Sn/c10-9-6-5-7-3-1-2-4-8(7)11-9;31-3-4-2;/h1,3-6H;31,3-4H2,2H3 . Further analysis of the molecular structure would require more specific data or advanced analytical techniques.


Physical And Chemical Properties Analysis

7-Tributylstannylchromen-2-one is a liquid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Biological Activities

  • A study developed a high-yield synthesis method for producing epibatidine analogues, starting with the addition of tributyltin hydride. These analogues were evaluated for their binding affinities at nicotinic acetylcholine receptors and antinociceptive properties, demonstrating potential applications in designing compounds for pain management Carroll et al., 2001.

  • Research on tributyltin chloride (TBT), which shares structural elements with 7-Tributylstannylchromen-2-one, explored its concentration-dependent mechanisms of cytotoxicity. The study found that TBT induces apoptosis via distinct pathways depending on the concentration, highlighting its potential utility in studying cellular responses to toxic insults Nakatsu, Kotake, & Ohta, 2007.

  • An investigation into the effects of tributyltin on tropical freshwater fish revealed morphological effects on the liver and changes in white cell counts, demonstrating TBT's impact on aquatic life. This study could inform environmental safety and toxicology research Oliveira Ribeiro et al., 2002.

  • Another study focused on the discovery and characterization of aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists. One of the compounds, 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, showed potent activity and highlighted the importance of evaluating cardiovascular safety profiles in drug development Kym et al., 2005.

Safety And Hazards

The safety information available indicates that 7-Tributylstannylchromen-2-one is associated with several hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures such as P261, P262, P264, P270, P273, and P280 should be taken when handling this compound .

properties

IUPAC Name

7-tributylstannylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5O2.3C4H9.Sn/c10-9-6-5-7-3-1-2-4-8(7)11-9;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZNRWPXRIFIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tributylstannylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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